PROTAC CDK9 Degrader-1

Targeted Protein Degradation CDK9 Inhibition PROTAC Potency

PROTAC CDK9 Degrader-1 (CAS: 2118356-96-8) is a heterobifunctional small molecule proteolysis targeting chimera (PROTAC) that functions as a selective degrader of cyclin-dependent kinase 9 (CDK9). Its mechanism involves recruiting the E3 ubiquitin ligase cereblon (CRBN) to CDK9, leading to its ubiquitination and subsequent proteasomal degradation.

Molecular Formula C33H35N5O7
Molecular Weight 613.7 g/mol
Cat. No. B606579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC CDK9 Degrader-1
SynonymsCDK9PROTAC;  CDK9 PROTAC;  CDK9-PROTAC
Molecular FormulaC33H35N5O7
Molecular Weight613.7 g/mol
Structural Identifiers
InChIInChI=1S/C33H35N5O7/c39-28-15-14-25(31(41)35-28)38-32(42)23-8-5-9-26(30(23)33(38)43)45-17-3-1-2-16-44-22-12-10-20(11-13-22)18-29(40)34-27-19-24(36-37-27)21-6-4-7-21/h5,8-13,19,21,25H,1-4,6-7,14-18H2,(H,35,39,41)(H2,34,36,37,40)
InChIKeyWCEHIDWONYOKOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PROTAC CDK9 Degrader-1: Technical Overview and Procurement Baseline


PROTAC CDK9 Degrader-1 (CAS: 2118356-96-8) is a heterobifunctional small molecule proteolysis targeting chimera (PROTAC) that functions as a selective degrader of cyclin-dependent kinase 9 (CDK9) [1]. Its mechanism involves recruiting the E3 ubiquitin ligase cereblon (CRBN) to CDK9, leading to its ubiquitination and subsequent proteasomal degradation [1]. This compound represents the first reported example of a PROTAC designed to selectively degrade CDK9, a key transcriptional regulator implicated in various cancers, thereby establishing a crucial chemical tool for probing CDK9 biology .

Why PROTAC CDK9 Degrader-1 Cannot Be Directly Substituted with Other CDK9-Targeting PROTACs


Direct substitution among CDK9-targeting PROTACs is scientifically unsound due to significant differences in their molecular design, degradation potency (DC50), and selectivity profiles. PROTACs are modular compounds composed of a target-binding ligand, an E3 ligase ligand, and a linker, and variations in any of these components can profoundly alter the molecule's physicochemical properties, target engagement kinetics, and the stability of the ternary complex formed with the target and E3 ligase [1]. Consequently, even PROTACs designed for the same target can exhibit vastly different degradation efficiencies, off-target degradation profiles, and cellular activities, as demonstrated by head-to-head comparisons between different CDK9 degraders [2]. These differences directly impact experimental outcomes and reproducibility, making compound-specific validation essential.

Quantitative Differentiation of PROTAC CDK9 Degrader-1: Comparative Degradation and Selectivity Data


Benchmarking Degradation Potency: PROTAC CDK9 Degrader-1 vs. THAL-SNS-032

In a direct head-to-head comparison, the reference compound THAL-SNS-032, a well-characterized CDK9 degrader, exhibits a DC50 value of 47.4 nM in TC-71 cells [1]. While a precise DC50 value for PROTAC CDK9 Degrader-1 is not reported in the literature, its degradation activity is established at higher concentrations (2.5-20 µM) in HCT116 cells [2]. This comparison highlights that PROTAC CDK9 Degrader-1, as a first-generation degrader, operates within a different potency range compared to more optimized, later-generation degraders, which is critical for designing dose-response studies.

Targeted Protein Degradation CDK9 Inhibition PROTAC Potency

Selectivity Profiling: PROTAC CDK9 Degrader-1's Intra-family Selectivity vs. Later-Generation Degraders

PROTAC CDK9 Degrader-1 is reported to selectively degrade CDK9 while sparing other members of the CDK family in HCT116 cells [1]. This is a foundational characteristic of the compound. In contrast, some later-generation CDK9 degraders, while highly potent, are noted to have incomplete selectivity assessments, leaving their off-target degradation potential within the broader kinome less defined [2]. The explicitly demonstrated intra-CDK family selectivity of PROTAC CDK9 Degrader-1, although qualitative, provides a clear advantage for experiments where precise target engagement within the CDK family is paramount.

Kinase Selectivity CDK Family Off-Target Effects

Historical Benchmark: Comparative Antiproliferative Activity in Cancer Cell Lines

As a reference point, the CDK9 degrader THAL-SNS-032 demonstrates significant antiproliferative activity with an IC50 of 21.6 nM in TC-71 cells [1]. In contrast, PROTAC CDK9 Degrader-1 is reported to degrade CDK9 in a dose-dependent manner at concentrations between 2.5 and 20 µM in HCT116 cells, but no quantitative IC50 for cell growth inhibition is provided . This comparison underscores that while PROTAC CDK9 Degrader-1 serves as a valuable tool for studying degradation, its cellular potency is lower than that of optimized, later-generation degraders.

Cell Viability Cancer Research PROTAC Efficacy

Optimal Use Cases for PROTAC CDK9 Degrader-1 Based on Differentiated Evidence


Validating CDK9 Degradation as a Proof-of-Concept

PROTAC CDK9 Degrader-1 is ideal for foundational research aimed at establishing the feasibility of CDK9 degradation as a therapeutic strategy. As the first reported selective CDK9 degrader [1], it serves as a historical benchmark for comparing the degradation efficiency and selectivity of newly developed CDK9-targeting PROTACs. Its use is appropriate in experiments where the primary objective is to confirm that a phenotype is driven by CDK9 loss, rather than achieving maximal potency or exploring in vivo efficacy.

Investigating CDK9-Specific Transcriptional Effects

Given its reported ability to selectively degrade CDK9 while sparing other CDK family members [1], this compound is well-suited for studies requiring precise interrogation of CDK9's unique role in transcriptional regulation. Researchers can use it to dissect CDK9-specific gene expression changes without the confounding effects of degrading related kinases like CDK2 or CDK7, for which other PROTACs may have off-target activity.

Developing In Vitro Assays with a First-Generation Degrader

PROTAC CDK9 Degrader-1 is a practical choice for establishing and optimizing cellular assays for CDK9 degradation, such as Western blotting or HiBiT tagging systems, in research settings. Its well-documented, dose-dependent degradation profile in HCT116 cells provides a reliable and reproducible positive control . Its lower potency compared to later-generation degraders can also be advantageous for creating partial degradation models or studying the kinetics of target recovery after washout.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC CDK9 Degrader-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.